An In-depth Technical Guide to 2-Chloro-4-substituted Pyrimidines: Focus on 2-Chloro-4-methylpyrimidine
An In-depth Technical Guide to 2-Chloro-4-substituted Pyrimidines: Focus on 2-Chloro-4-methylpyrimidine
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-chloro-4-substituted pyrimidines, with a specific focus on the well-documented compound, 2-Chloro-4-methylpyrimidine. Due to the limited availability of specific data for 2-Chloro-4-ethylpyrimidine, this document leverages the extensive information available for its close analog, 2-Chloro-4-methylpyrimidine, to provide relevant insights for researchers, scientists, and drug development professionals. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates.[1][2] The presence of a chlorine atom at the 2-position makes these compounds particularly reactive and suitable for further functionalization.[3]
Chemical and Physical Properties
The properties of 2-Chloro-4-methylpyrimidine are well-characterized and provide a basis for understanding the behavior of similar 2-chloro-4-substituted pyrimidines.
| Property | Value | Source |
| CAS Number | 13036-57-2 | [4][5][6] |
| Molecular Formula | C5H5ClN2 | [4][5][6] |
| Molecular Weight | 128.56 g/mol | [4][5] |
| Appearance | White to Almost white powder to crystal | [7] |
| Melting Point | 45-50 °C | [4] |
| Boiling Point | 94 °C at 17 mmHg | [6] |
| Flash Point | 98.9 °C | [4] |
| Density | 1.234 g/cm³ (Predicted) | [6] |
Experimental Protocols: Synthesis of 2-Chloro-4-methylpyrimidine
Several synthetic routes for the preparation of 2-Chloro-4-methylpyrimidine have been reported. Below is a detailed methodology for a common approach.
Synthesis from 2,6-dichloro-4-methylpyrimidine [8][9]
This method involves the selective reduction of 2,6-dichloro-4-methylpyrimidine.
Materials:
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2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol)
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Ethanol (250 mL)
-
Water (250 mL)
-
Zinc powder (41 g, 0.63 mol)
-
Iodine (0.78 g, 3.08 mmol)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
Procedure:
-
A slurry of 2,6-dichloro-4-methylpyrimidine in ethanol and water is prepared in a reaction vessel.
-
The mixture is stirred vigorously, and zinc powder and iodine are added sequentially.
-
The reaction mixture is heated to reflux at 70°C for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.
Characterization: The structure of the product can be confirmed by 1H-NMR and mass spectrometry.[8][9]
-
1H-NMR (d6-DMSO, 400 MHz): δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), and 3.29 (s, 3H).[8][9]
Reactivity and Applications
The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic substitution, making 2-chloro-4-substituted pyrimidines valuable intermediates in organic synthesis.[3] They serve as essential building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] For instance, 2-Chloro-4-methylpyrimidine is a key intermediate in the synthesis of Dabrafenib Mesylate, a targeted cancer therapy drug.[10]
The reactivity of the 2-chloro group allows for the introduction of various functional groups, leading to the creation of diverse libraries of pyrimidine derivatives for drug discovery and development.[2][3]
Safety and Handling
2-Chloro-4-methylpyrimidine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][5] It may also cause respiratory irritation.[5]
Precautionary Measures: [11]
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
Storage: [11]
-
Store in a well-ventilated place. Keep container tightly closed.
-
Keep refrigerated and protected from light and moisture.
Logical Workflow for Synthesis and Application
The following diagram illustrates a generalized workflow from the synthesis of a 2-chloro-4-substituted pyrimidine to its potential application in drug development.
Caption: General synthesis and application workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. 2-Chloro-4-methylpyrimidine 97 13036-57-2 [sigmaaldrich.com]
- 5. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Chloro-4-methylpyrimidine | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
